3-Amino-5-fluoro-4-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-4-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor undergoes substitution with an amine group. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-Amino-5-fluoro-4-(trifluoromethoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethoxy)phenol: Shares similar structural features but lacks the amino group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)aniline: Similar structure but with an aniline group instead of a phenol group
Uniqueness
3-Amino-5-fluoro-4-(trifluoromethoxy)phenol stands out due to the combination of its amino, fluoro, and trifluoromethoxy groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5F4NO2 |
---|---|
Molecular Weight |
211.11 g/mol |
IUPAC Name |
3-amino-5-fluoro-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H5F4NO2/c8-4-1-3(13)2-5(12)6(4)14-7(9,10)11/h1-2,13H,12H2 |
InChI Key |
XJJBHQPHHGECAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.